N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide
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Overview
Description
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a chloro-substituted phenyl group, and a fluoroanilino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core furan ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the fluoroanilino carbonyl group to the phenyl ring, which can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-2-furamide: Similar structure but with a methoxy group instead of a fluoro group.
N-{2-chloro-5-[(4-chloroanilino)carbonyl]phenyl}-2-furamide: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClFN2O3 |
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Molecular Weight |
358.7 g/mol |
IUPAC Name |
N-[2-chloro-5-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClFN2O3/c19-14-8-3-11(17(23)21-13-6-4-12(20)5-7-13)10-15(14)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
AZCAGYVSYRAZIE-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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